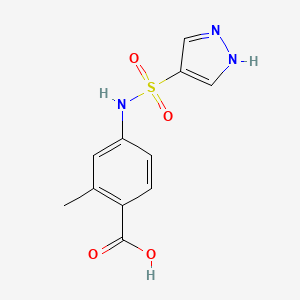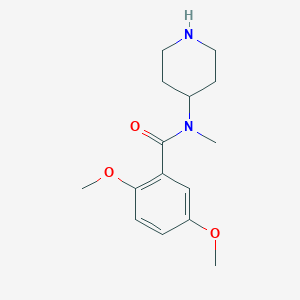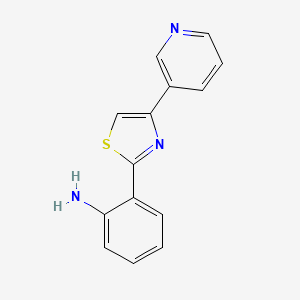
2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid, also known as Mpsb or NSC 721648, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer cell growth. 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid has been shown to have anti-inflammatory effects, as well as the ability to inhibit the growth of cancer cells. In addition, 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid has been found to have antioxidant properties, which may help to protect cells from oxidative damage. 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells. However, one limitation is that 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid is not water-soluble, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid. One area of interest is its potential use as a treatment for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is its potential use as a chemotherapeutic agent for various types of cancer. Further research is also needed to fully understand the mechanism of action of 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid and to optimize its synthesis method for increased yield and purity.
Conclusion:
In conclusion, 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid is a promising chemical compound with potential applications in various fields, including anti-inflammatory and anti-cancer therapies. Its low toxicity profile and antioxidant properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its synthesis method for increased yield and purity.
Synthesemethoden
2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid can be synthesized through a multistep reaction involving the reaction of 4-aminobenzoic acid with 4-chloro-3-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group and subsequent reaction with 4-pyrazolecarboxylic acid. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In one study, 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study found that 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid inhibited the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-7-4-8(2-3-10(7)11(15)16)14-19(17,18)9-5-12-13-6-9/h2-6,14H,1H3,(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBOQCBXJAARCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CNN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone](/img/structure/B7589316.png)
![4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7589324.png)
![5-chloro-2-fluoro-N-[(1-methylpiperidin-2-yl)methyl]benzamide](/img/structure/B7589339.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7589345.png)
![1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol](/img/structure/B7589350.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7589353.png)

![2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7589367.png)
![4-[(2-Ethoxyacetyl)amino]-2-methylbenzoic acid](/img/structure/B7589374.png)
![4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid](/img/structure/B7589379.png)
![N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7589384.png)

![2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589402.png)
![2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589407.png)